N-([1,1'-biphenyl]-2-yl)-3-methoxyisoxazole-5-carboxamide
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Overview
Description
N-([1,1’-biphenyl]-2-yl)-3-methoxyisoxazole-5-carboxamide is an organic compound that features a biphenyl group linked to a methoxyisoxazole carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-2-yl)-3-methoxyisoxazole-5-carboxamide typically involves the coupling of a biphenyl derivative with a methoxyisoxazole carboxylic acid. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst in a basic environment to facilitate the formation of the biphenyl linkage . The reaction conditions often include the use of aryl halides and arylboronic acids, with potassium carbonate as the base and tetra-butylammonium bromide as a phase-transfer catalyst .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methodologies such as the Wurtz-Fittig reaction, Ullmann reaction, or other metal-catalyzed cross-coupling reactions . These methods are chosen for their efficiency and ability to produce large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-biphenyl]-2-yl)-3-methoxyisoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran (THF), and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while reduction may produce simpler biphenyl compounds .
Scientific Research Applications
N-([1,1’-biphenyl]-2-yl)-3-methoxyisoxazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-([1,1’-biphenyl]-2-yl)-3-methoxyisoxazole-5-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives and isoxazole carboxamides, such as:
1,1’-Biphenyl: A simpler biphenyl compound with similar structural features.
Polychlorinated Biphenyls (PCBs): Biphenyl compounds with chlorine substituents, used in various industrial applications.
Covalent Organic Frameworks (COFs): Materials with biphenyl linkages used in advanced applications like catalysis and sensing.
Uniqueness
N-([1,1’-biphenyl]-2-yl)-3-methoxyisoxazole-5-carboxamide is unique due to its combination of biphenyl and methoxyisoxazole moieties, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where these properties are advantageous.
Properties
IUPAC Name |
3-methoxy-N-(2-phenylphenyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-21-16-11-15(22-19-16)17(20)18-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-11H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVUAXKUMSBZEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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